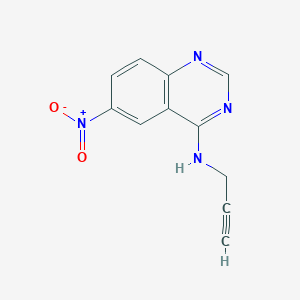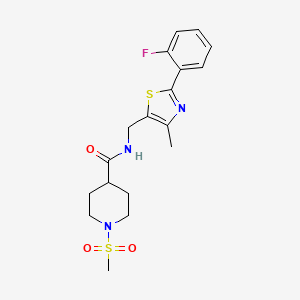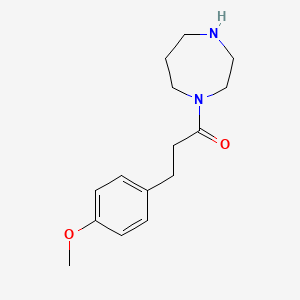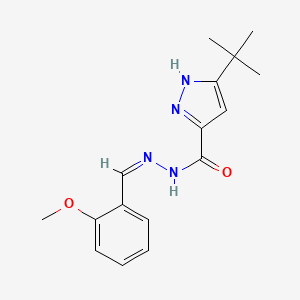![molecular formula C12H15F3O B2677503 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol CAS No. 109769-57-5](/img/structure/B2677503.png)
2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol” is a chemical compound with the molecular formula C13H17F3O . It is a derivative of propanol where two methyl groups are attached to the second carbon atom and a 4-(trifluoromethyl)phenyl group is attached to the first carbon atom .
Molecular Structure Analysis
The molecular structure of this compound involves a propanol backbone with two methyl groups attached to the second carbon atom and a 4-(trifluoromethyl)phenyl group attached to the first carbon atom . The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the molecule .Aplicaciones Científicas De Investigación
Stereochemistry and Synthesis
- The stereochemistry of compounds similar to 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol has been explored, such as in the stereospecific synthesis of diastereoisomeric 1-phenyl-1,2-dimethyl-3-dimethylamino-propan-1-ols. The absolute configuration of these compounds has been a subject of study, revealing insights into the stereochemistry of such molecules (Angiolini, Bizzarri, & Tramontini, 1969).
Chemical Transformations and Reactions
- Compounds structurally related to this compound have been utilized in chemical transformations. For example, 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol was prepared in high enantiomeric purity and converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating the potential for complex chemical transformations (Shimizu, Sugiyama, & Fujisawa, 1996).
Material Science and Electropolymerization
- In material science, derivatives of this chemical have been synthesized and studied for their electrochemical properties. For instance, the synthesis of peripherally tetra-substituted phthalocyanine bearing 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol, and its metallo compounds, has been reported. These compounds were characterized and their electrochemical and spectroelectrochemical properties were investigated, indicating potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Catalysis and Hydrogenation
- In the field of catalysis, similar compounds have been synthesized using specific catalysts. For example, the hydrogenation of 5,5-dimethyl-2-phenyl-[1,3]dioxane to 3-benzyloxy-2,2-dimethyl-propan-1-ol using copper catalysts demonstrates the versatility of these compounds in chemical reactions (Paczkowski & Hölderich, 1997).
Pharmacological Research
- Although not directly related to this compound, structurally related compounds have been synthesized and evaluated for potential pharmacological properties. For instance, studies on the synthesis of allosteric modulators of GABA B receptors have been conducted, indicating the breadth of research applications for these types of compounds (Kerr et al., 2007).
Propiedades
IUPAC Name |
2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3O/c1-11(2,3)10(16)8-4-6-9(7-5-8)12(13,14)15/h4-7,10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEARQOWSYUBEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)
![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2677423.png)


![6-methyl-3-[(Z)-(2-phenylhydrazino)methylidene]-2H-pyran-2,4-dione](/img/structure/B2677428.png)


![N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide](/img/structure/B2677431.png)

![1-(3-chloro-4-fluorophenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2677434.png)
![N-(2,4-dichlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2677435.png)

![N-(4-ethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2677438.png)
